1-Chloro-3-methyl-5-(2-methylpropoxy)benzene
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Overview
Description
1-Chloro-3-methyl-5-(2-methylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methyl group, and a 2-methylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene typically involves the alkylation of 1-chloro-3-methylbenzene with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a catalyst like palladium.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of 1-hydroxy-3-methyl-5-(2-methylpropoxy)benzene.
Oxidation: Formation of 1-chloro-3-methyl-5-(2-methylpropoxy)benzoic acid.
Reduction: Formation of 1-chloro-3-methyl-5-(2-methylpropoxy)cyclohexane.
Scientific Research Applications
1-Chloro-3-methyl-5-(2-methylpropoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene involves its interaction with specific molecular targets. The chlorine atom and the alkyl groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
1-Chloro-2-methylbenzene: Similar structure but with the chlorine atom in a different position.
1-Chloro-4-methylbenzene: Another isomer with the chlorine atom at the para position.
1-Chloro-3-methyl-5-(trifluoromethoxy)benzene: Similar structure with a trifluoromethoxy group instead of a 2-methylpropoxy group.
Uniqueness: 1-Chloro-3-methyl-5-(2-methylpropoxy)benzene is unique due to the presence of the 2-methylpropoxy group, which can significantly influence its chemical properties and reactivity compared to other similar compounds. This unique substitution pattern can lead to different biological activities and industrial applications .
Properties
IUPAC Name |
1-chloro-3-methyl-5-(2-methylpropoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)7-13-11-5-9(3)4-10(12)6-11/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDGQZLBHNFZAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)OCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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